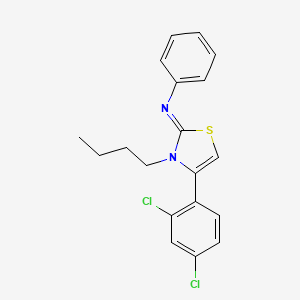

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative that has been synthesized through a multistep process. In

Aplicaciones Científicas De Investigación

- The compound’s structural features make it a promising candidate for anticancer drug development. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis has been investigated in preclinical studies .

- (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline demonstrates antimicrobial properties. It has been evaluated against bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers are interested in its mechanism of action and potential applications in combating drug-resistant pathogens .

- The compound exhibits interesting photophysical behavior, including fluorescence. Researchers have studied its emission spectra, quantum yield, and excited-state dynamics. Applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), are being explored .

- (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline has been investigated as an organocatalyst in various chemical reactions. Its unique structure allows it to participate in asymmetric transformations, making it valuable for synthetic chemistry .

- Researchers have utilized this compound as a fluorescent probe for detecting metal ions. Its thiazole moiety can selectively bind to specific metal ions, leading to changes in fluorescence intensity. Applications include environmental monitoring and bioimaging .

- The compound’s conjugated system and thiazole ring make it interesting for material science applications. It has been incorporated into polymer matrices for creating functional materials with enhanced properties, such as conductivity or luminescence .

Anticancer Research

Antimicrobial Activity

Photophysical Properties

Organocatalysis

Metal Ion Sensing

Material Science

Propiedades

IUPAC Name |

3-butyl-4-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2S/c1-2-3-11-23-18(16-10-9-14(20)12-17(16)21)13-24-19(23)22-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRAMGDLAVYLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)